molecular formula C15H16N4OS B7742468 (E)-2-amino-4-methyl-N'-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide

(E)-2-amino-4-methyl-N'-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide

Cat. No.: B7742468
M. Wt: 300.4 g/mol
InChI Key: XSVXUBGVODIRSI-CCLXQDPASA-N
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Description

(E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-4-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10(8-12-6-4-3-5-7-12)9-17-19-14(20)13-11(2)18-15(16)21-13/h3-9H,1-2H3,(H2,16,18)(H,19,20)/b10-8+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXUBGVODIRSI-CCLXQDPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide typically involves the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with an appropriate aldehyde under reflux conditions. The reaction is often catalyzed by acetic acid and monitored using Thin Layer Chromatography (TLC) to ensure completion . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide is used as a building block for synthesizing more complex molecules.

Biology

The compound has shown promise in biological studies, particularly for its antimicrobial and antioxidant properties. It has been tested against various bacterial and fungal strains, displaying moderate to good growth inhibition activity .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Studies have shown that derivatives of thiazole scaffolds can act as multi-targeting kinase inhibitors, making them valuable in cancer therapy .

Industry

In the industrial sector, (E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide can be used in the development of new materials with specific properties, such as corrosion inhibitors for metals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to form stable hydrazone linkages and interact with multiple biological targets makes it a versatile compound in both research and industrial applications.

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